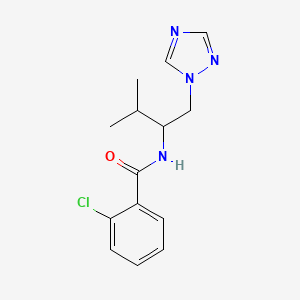

![molecular formula C18H20N4O2S B2888255 1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 377069-05-1](/img/structure/B2888255.png)

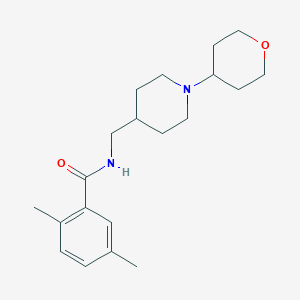

1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione” is a chemical with the molecular formula C24H26N4O2S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the condensation of 3-formylchromones and 6-amino-5-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino)-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione allowed the synthesis of chromone-based hybrids containing additional pharmacophores – xanthine and sterically hindered phenol fragments .Applications De Recherche Scientifique

Pharmacological Potential and Receptor Affinity

Pharmacological Evaluation and Receptor Ligands

New 8-aminoalkyl derivatives of purine-2,6-dione with various substituents have shown affinity and selectivity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, suggesting potential psychotropic activity. These derivatives exhibit antidepressant-like and anxiolytic-like activities in animal models, highlighting the significance of mixed 5-HT receptor ligands in developing new therapeutic agents (Chłoń-Rzepa et al., 2013).

Chemical Synthesis and Molecular Studies

Metal Complexes Synthesis

The synthesis and study of mixed ligand metal complexes involving 1,3-dimethyl-7H-purine-2,6-dione and other ligands have been reported. These complexes, characterized by spectroscopic methods, demonstrate the coordination of purine diones through nitrogen atoms, offering insights into the chemical behavior of these compounds and their potential applications in materials science (Shaker, 2011).

Sulfenation and Redox Sensing

The study of protein sulfenation, involving reactive intermediates like sulfenic acids, has utilized derivatives of purine diones for tagging and monitoring proteins. This research provides a foundation for understanding the role of post-translational modifications in protein regulation and the potential for developing redox-sensitive diagnostic tools (Charles et al., 2007).

Antioxidant Activity and DNA Interaction

Microwave-Assisted Synthesis for Antioxidant Evaluation

The microwave-assisted synthesis of coumarin-purine hybrids has been developed, with these compounds evaluated for their antioxidant activity. This approach showcases the versatility of purine derivatives in generating novel compounds with potential therapeutic benefits, including antioxidant properties (Mangasuli et al., 2019).

Analgesic and Anti-inflammatory Properties

Analgesic and Anti-inflammatory Evaluation

Studies on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives have demonstrated significant analgesic and anti-inflammatory activities. These findings suggest that modifications to the purine-2,6-dione structure can lead to compounds with enhanced pharmacological properties, offering a pathway for the development of new analgesic and anti-inflammatory drugs (Zygmunt et al., 2015).

Orientations Futures

The future directions for the study of “1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione” could include further exploration of its synthesis, characterization, and potential applications. The compound’s cytotoxic and antioxidant activities could be of particular interest .

Propriétés

IUPAC Name |

1,3-dimethyl-8-(2-phenylethylsulfanyl)-7-prop-2-enylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2S/c1-4-11-22-14-15(20(2)18(24)21(3)16(14)23)19-17(22)25-12-10-13-8-6-5-7-9-13/h4-9H,1,10-12H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIFUDQSUFMQIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCC3=CC=CC=C3)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[7-(cyclohexylsulfonyl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl]benzamide](/img/structure/B2888176.png)

![1-[4-(4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B2888181.png)

![(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2888183.png)

![3-(2-fluorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2888185.png)

![1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2888188.png)

![3-allyl-2-mercapto-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2888189.png)